
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist, a type of protein that regulates gene expression and plays a crucial role in various physiological processes.
Mécanisme D'action
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide works by activating the PPARδ receptor, which regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and performance. This compound also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved endurance and performance. This compound also increases the expression of genes involved in mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for the PPARδ receptor. However, this compound also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, including its use as a potential treatment for metabolic disorders such as type 2 diabetes and obesity, its potential as a performance-enhancing drug in sports, and its potential as a cancer therapy. Further research is also needed to investigate the long-term effects of this compound on human health and its potential toxicity at high doses.
Méthodes De Synthèse
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be synthesized through a multistep process starting from 2,3-dihydro-1H-inden-5-ol. The first step involves the conversion of 2,3-dihydro-1H-inden-5-ol to 3-bromo-2,3-dihydro-1H-inden-5-ol using N-bromosuccinimide (NBS) and acetic acid. The second step involves the reaction of 3-bromo-2,3-dihydro-1H-inden-5-ol with isopentylamine and sodium hydride to form N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine. The final step involves the reaction of N-isopentyl-3-bromo-2,3-dihydro-1H-inden-5-amine with ethyl 2-(chloroacetyl)acetate to form this compound.
Applications De Recherche Scientifique
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer. In sports, this compound has been shown to increase endurance and improve performance by enhancing the utilization of fatty acids for energy production. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for type 2 diabetes and obesity. In cancer, this compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)7-8-17-16(19)10-20-13-5-3-12-4-6-15(18)14(12)9-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFDXJFKFYWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC2=C(CCC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

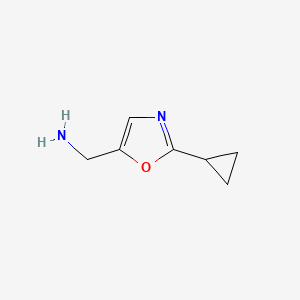
![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)
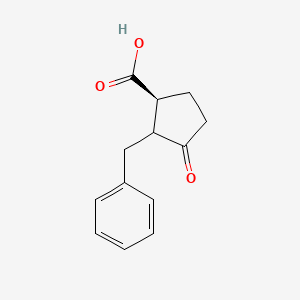
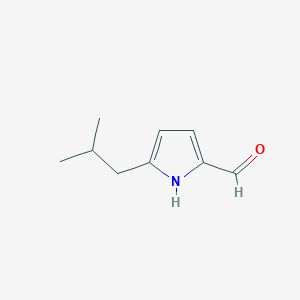
![N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454773.png)
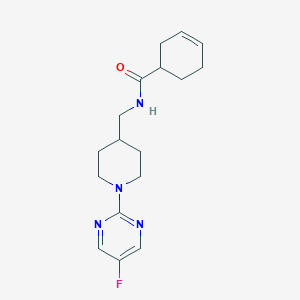
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-5-carboxamide](/img/structure/B2454776.png)
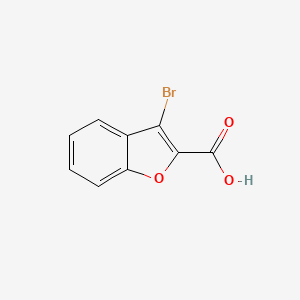
![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)
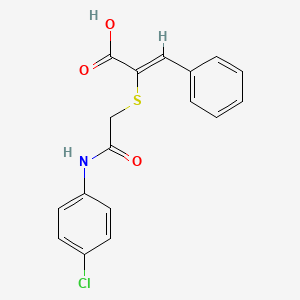

![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2454789.png)